
4(3H)-Quinazolinone, 3-(3-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-3-oxopropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(3-(2’,4’-difluoro(1,1’-biphenyl)-4-yl)-3-oxopropyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 2’,4’-difluoro(1,1’-biphenyl) moiety, making it a subject of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(3-(2’,4’-difluoro(1,1’-biphenyl)-4-yl)-3-oxopropyl)- typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Biphenyl Moiety: The biphenyl group can be introduced via Suzuki coupling reactions, where a boronic acid derivative of 2’,4’-difluorobiphenyl is coupled with a halogenated quinazolinone intermediate.
Attachment of the Oxopropyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 3-(3-(2’,4’-difluoro(1,1’-biphenyl)-4-yl)-3-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of halogenated quinazolinone derivatives.
科学研究应用
4(3H)-Quinazolinone, 3-(3-(2’,4’-difluoro(1,1’-biphenyl)-4-yl)-3-oxopropyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-(3-(2’,4’-difluoro(1,1’-biphenyl)-4-yl)-3-oxopropyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of kinases or other signaling proteins, leading to altered cellular functions.
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone: The parent compound without the biphenyl and oxopropyl groups.
2’,4’-Difluoro-1,1’-biphenyl: The biphenyl moiety without the quinazolinone core.
3-Oxopropyl derivatives: Compounds with similar oxopropyl groups but different core structures.
Uniqueness
4(3H)-Quinazolinone, 3-(3-(2’,4’-difluoro(1,1’-biphenyl)-4-yl)-3-oxopropyl)- is unique due to its combination of the quinazolinone core, biphenyl moiety, and oxopropyl group, which confer distinct chemical and biological properties not found in simpler analogs.
属性
CAS 编号 |
134563-15-8 |
|---|---|
分子式 |
C23H16F2N2O2 |
分子量 |
390.4 g/mol |
IUPAC 名称 |
3-[3-[4-(2,4-difluorophenyl)phenyl]-3-oxopropyl]quinazolin-4-one |
InChI |
InChI=1S/C23H16F2N2O2/c24-17-9-10-18(20(25)13-17)15-5-7-16(8-6-15)22(28)11-12-27-14-26-21-4-2-1-3-19(21)23(27)29/h1-10,13-14H,11-12H2 |
InChI 键 |
QIMALGXJTQRIIE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)C3=CC=C(C=C3)C4=C(C=C(C=C4)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)
![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)
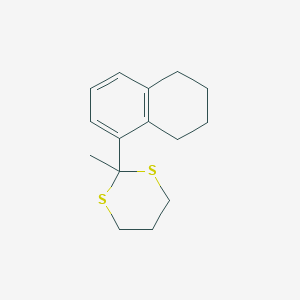
![1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane](/img/structure/B14281067.png)
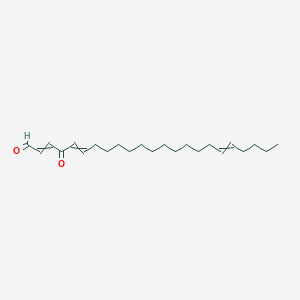

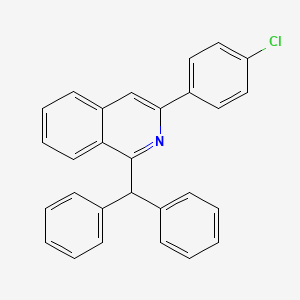
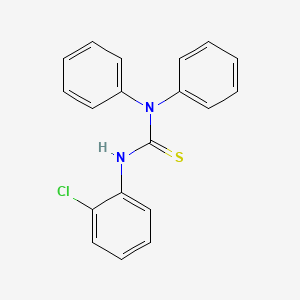
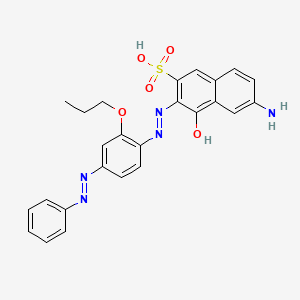
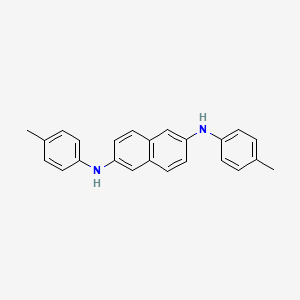
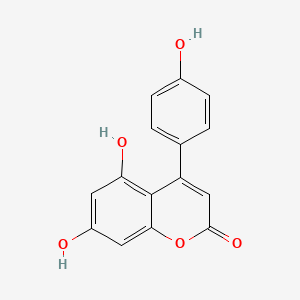

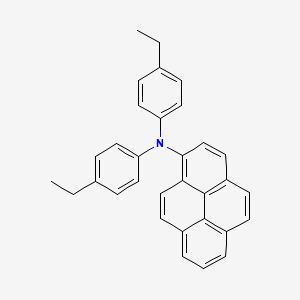
![6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B14281142.png)
